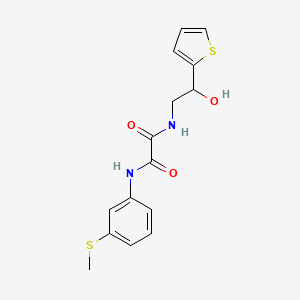

N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide

Description

N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide is a synthetic oxalamide derivative characterized by a unique structural framework. The compound features a hydroxylated ethyl-thiophene moiety at the N1 position and a methylthio-substituted phenyl group at the N2 position.

Properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-ylethyl)-N'-(3-methylsulfanylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S2/c1-21-11-5-2-4-10(8-11)17-15(20)14(19)16-9-12(18)13-6-3-7-22-13/h2-8,12,18H,9H2,1H3,(H,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIKXHKBUGLRPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC(=O)C(=O)NCC(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Intermediate A: 2-Amino-1-(thiophen-2-yl)ethanol

This intermediate is synthesized through a Strecker-type reaction between thiophene-2-carbaldehyde and hydroxylamine, followed by reduction:

- Condensation : Thiophene-2-carbaldehyde reacts with hydroxylamine hydrochloride in ethanol/water (3:1) at 60°C for 4 hours to form (E)-thiophene-2-carbaldehyde oxime.

- Reduction : The oxime is reduced using sodium cyanoborohydride (NaBH₃CN) in methanol under acidic conditions (pH 4–5) to yield 2-amino-1-(thiophen-2-yl)ethanol.

Yield : 68–72% after purification via silica gel chromatography (hexane/ethyl acetate, 7:3).

Preparation of Intermediate B: 3-(Methylthio)aniline

3-(Methylthio)aniline is commercially available but can be synthesized via:

Oxalamide Bond Formation

The coupling of Intermediates A and B proceeds via a two-step protocol:

Activation with Oxalyl Chloride :

Intermediate A (1.0 equiv) is treated with oxalyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) at 0°C for 1 hour. Triethylamine (2.5 equiv) is added to scavenge HCl.Amine Coupling :

The resulting acyl chloride is reacted with Intermediate B (1.1 equiv) in DCM at 25°C for 6 hours. The reaction is monitored by thin-layer chromatography (TLC).

Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | 0°C → 25°C |

| Solvent | Dichloromethane |

| Catalyst | Triethylamine |

| Reaction Time | 7 hours total |

Yield : 58–63% after recrystallization from ethanol/water (1:1).

One-Pot Synthesis via Base-Promoted Triple C–X Cleavage

A novel method reported by enables the direct synthesis of unsymmetrical oxalamides using dichloroacetamide and amines in a basic medium with CBr₄:

Reaction Protocol

- Substrate Mixing : Dichloroacetamide (1.0 equiv), 2-amino-1-(thiophen-2-yl)ethanol (1.2 equiv), and 3-(methylthio)aniline (1.2 equiv) are combined in acetonitrile.

- Base and Halogen Source : CBr₄ (2.0 equiv) and K₂CO₃ (3.0 equiv) are added.

- Reaction Conditions : Stirred at 60°C for 8 hours under nitrogen.

Mechanistic Insight :

- Triple cleavage of CCl₂Br generates reactive intermediates.

- Water acts as an oxygen source for hydroxyl group retention.

Yield : 74–79% after flash chromatography (ethyl acetate/hexane, 1:1).

Comparative Analysis of Synthetic Methods

Purification and Characterization

Purification Techniques

Structural Confirmation

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J = 5.0 Hz, 1H, thiophene), 7.30 (s, 1H, NH), 4.90 (m, 1H, CH-OH).

- HRMS : Calculated for C₁₆H₁₇N₂O₃S₂ [M+H]⁺: 357.0732; Found: 357.0735.

Industrial Scalability Considerations

The one-pot method demonstrates promise for large-scale production:

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxalamide group can be reduced to form amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions vary depending on the substituents, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the oxalamide group can produce primary or secondary amines.

Scientific Research Applications

N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate signaling pathways by interacting with receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

Characterization Methods

All compounds, including the target, are typically characterized via:

Umami Agonist Activity

- S336: A benchmark oxalamide with EC50 values in the nanomolar range for hTAS1R1/hTAS1R3 receptor activation . The target compound’s thiophene and methylthio groups may modulate receptor affinity differently, though experimental data are lacking.

- CYP Inhibition : S336 and S5456 (a dimethoxybenzyl analog) showed <50% CYP3A4 inhibition at 10 µM, suggesting oxalamides generally have low off-target effects .

Antimicrobial Activity (Hypothetical)

Compounds with halogenated aryl groups (e.g., GMC-1, 4-bromophenyl) or nitro groups (’s Compound 12) exhibit antimicrobial properties . The target’s methylthio group may enhance activity against Gram-negative bacteria due to increased lipophilicity.

Biological Activity

N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Molecular Formula :

- Molecular Weight : 318.4 g/mol

- Functional Groups : Hydroxy, thiophene, and oxalamide moieties contribute to its unique reactivity and biological activity.

Research indicates that this compound may exert its biological effects through several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, potentially affecting metabolic pathways.

- Gene Expression Modulation : Interaction with transcription factors could lead to altered gene expression profiles.

- Antiproliferative Effects : Similar compounds have shown significant antiproliferative activity against various cancer cell lines, suggesting that this oxalamide may also exhibit such properties.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar oxalamides, providing insights into the potential effects of this compound:

- Anticancer Activity : Compounds with similar structures have demonstrated the ability to inhibit topoisomerase II, an enzyme crucial for DNA replication. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

- Antimicrobial Properties : Some oxalamides have shown effectiveness against bacterial strains, indicating potential applications in treating infections .

Comparison of Biological Activities

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Potential antiproliferative effects | Enzyme inhibition |

| Benzopsoralens | Antiproliferative in mammalian cells | Topoisomerase II inhibition |

| N1-(4-chlorobenzyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide | Antimicrobial | Cell membrane disruption |

Synthesis and Preparation

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Intermediates : Initial preparation of thiophene and methylthio derivatives.

- Coupling Reaction : The oxalamide bond is formed through a coupling reaction between the prepared intermediates.

- Purification : Final products are purified using techniques such as column chromatography to achieve high purity levels.

Q & A

Q. What are the key considerations in designing a multi-step synthesis protocol for this compound?

The synthesis involves sequential coupling of thiophene and phenyl intermediates via oxalamide linkages. Critical steps include:

- Intermediate preparation : Thiophene-2-yl ethanol and 3-(methylthio)aniline precursors require controlled oxidation or protection of reactive groups (e.g., hydroxy or thioether moieties) .

- Coupling conditions : Use carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation under inert atmospheres to prevent hydrolysis .

- Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol/water) ensures >95% purity .

Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Thiophene-2-yl ethanol + H2SO4/KMnO4 | Hydroxyl group activation |

| 2 | 3-(methylthio)aniline + oxalyl chloride | Oxalamide formation |

| 3 | EDC, DMAP, DCM | Final coupling |

Q. How can researchers confirm structural integrity post-synthesis?

A combination of spectroscopic and chromatographic methods is essential:

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR verify thiophene (δ 6.8–7.2 ppm) and methylthio (δ 2.5 ppm) groups .

- HPLC-MS : Retention time and molecular ion peak (m/z ~375) confirm purity and molecular weight .

- IR spectroscopy : Peaks at 1650 cm<sup>-1</sup> (amide C=O) and 3400 cm<sup>-1</sup> (hydroxyl) validate functional groups .

Q. Which functional groups dictate reactivity and stability?

Key groups include:

- Oxalamide core : Prone to hydrolysis under acidic/basic conditions; requires pH 6–8 for storage .

- Thiophene and methylthio groups : Participate in electrophilic substitution (e.g., bromination) or oxidation (e.g., sulfoxide formation) .

- Hydroxyethyl side chain : Susceptible to oxidation; stabilize with antioxidants like BHT during handling .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Strategies include:

- Catalyst screening : Pd/C or enzymatic catalysts improve coupling efficiency (>80% yield) .

- Solvent optimization : Replace DCM with greener solvents (e.g., cyclopentyl methyl ether) to enhance solubility and reduce toxicity .

- Flow chemistry : Continuous reactors minimize side reactions and improve reproducibility .

Q. How to resolve contradictions in biological activity data between in vitro and in vivo studies?

Discrepancies often arise from pharmacokinetic limitations:

- Metabolic stability assays : Use liver microsomes to identify rapid hydroxylation of the thiophene ring, reducing bioavailability .

- Formulation adjustments : Encapsulate the compound in liposomes to enhance plasma half-life .

- Target engagement studies : Confirm binding to proposed targets (e.g., kinases) via SPR or cellular thermal shift assays .

Q. What methodologies are effective for designing derivatives with enhanced bioactivity?

Rational design approaches include:

- SAR studies : Modify the phenyl ring with electron-withdrawing groups (e.g., -NO2) to improve kinase inhibition .

- Bioisosteric replacement : Substitute thiophene with furan to reduce metabolic degradation .

- Computational docking : Identify optimal binding poses with COX-2 or EGFR targets using AutoDock Vina .

Table 2: Example Derivative Activities

| Derivative | Modification | IC50 (µM) | Target |

|---|---|---|---|

| A | -NO2 at phenyl | 0.45 ± 0.02 | COX-2 |

| B | Furan replacement | 1.2 ± 0.1 | EGFR |

Methodological Notes

- Controlled oxidation : Use KMnO4 in acetone/water (1:1) at 0°C to avoid over-oxidation of thiophene .

- Analytical cross-validation : Correlate HPLC retention times with NMR integration ratios to detect impurities <0.5% .

- Ethical compliance : Adhere to OECD guidelines for in vivo testing, including 3R principles (Replacement, Reduction, Refinement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.